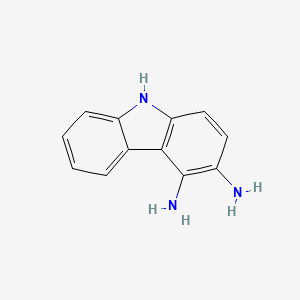

9H-Carbazole-3,4-diamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

866359-92-4 |

|---|---|

Molecular Formula |

C12H11N3 |

Molecular Weight |

197.24 g/mol |

IUPAC Name |

9H-carbazole-3,4-diamine |

InChI |

InChI=1S/C12H11N3/c13-8-5-6-10-11(12(8)14)7-3-1-2-4-9(7)15-10/h1-6,15H,13-14H2 |

InChI Key |

NKHRFWGIVAKAMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3N)N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparative Strategies for 9h Carbazole 3,4 Diamine and Its Analogues

Classical and Established Synthetic Routes to 9H-Carbazole-3,4-diamine

Traditional methods for constructing the carbazole (B46965) framework often rely on multi-step procedures that involve the assembly and subsequent cyclization of pre-functionalized aromatic compounds. These routes, while foundational, typically require stoichiometric reagents and harsh reaction conditions.

The synthesis of specifically substituted carbazoles, such as this compound, often begins with aromatic precursors that already contain the necessary functional groups, or precursors to them, in the correct positions. A common strategy involves the use of dinitro-substituted biphenyls, which can undergo reductive cyclization to form the carbazole ring system.

For instance, the synthesis of a related isomer, 1,8-diaminocarbazole, showcases this approach. The process starts with the inexpensive and readily available carbazole, which undergoes chlorination to protect the more reactive 3 and 6 positions, yielding 3,6-dichlorocarbazole. Subsequent nitration directs the nitro groups to the 1 and 8 positions. The final key step involves a one-pot palladium-catalyzed reduction of the nitro groups and simultaneous hydrodechlorination to yield the target 1,8-diaminocarbazole. thieme-connect.com A similar strategy could theoretically be applied to achieve the 3,4-diamine substitution pattern by starting with appropriately substituted precursors.

Another multi-step approach involves building the carbazole ring and then introducing the amino functionalities. A four-step process has been reported for the synthesis of 3-aminocarbazole derivatives starting from dimethyl 1-methyl-9H-carbazole-2,3-dicarboxylate. sci-hub.se This method involves regioselective hydrolysis, followed by a Curtius rearrangement to install the amino group. sci-hub.se Adapting such a route would require a precursor with functionalities at the 3 and 4 positions that can be converted to amines.

| Method | Starting Material | Key Steps | Reagents | Product | Reference |

| Protective Group Strategy | Carbazole | Chlorination, Nitration, Reductive Dechlorination | Cl₂, HNO₃, Pd/C, H₂ | 1,8-Diaminocarbazole | thieme-connect.com |

| Functional Group Interconversion | Dimethyl 1-methyl-9H-carbazole-2,3-dicarboxylate | Hydrolysis, Curtius Rearrangement | KOH, Diphenylphosphorylazide | 3-Aminocarbazole derivative | sci-hub.se |

The formation of the central pyrrole (B145914) ring of the carbazole system is the cornerstone of many synthetic routes. Several classic name reactions are employed for this purpose.

The Graebe-Ullmann synthesis is a prominent method that involves the diazotization of 2-aminodiphenylamines to form 1-phenyl-1,2,3-benzotriazoles. researchgate.net Subsequent thermal or photochemical decomposition of the triazole intermediate expels nitrogen gas and generates a diradical species that cyclizes to form the carbazole ring in high yield. researchgate.netacs.org To synthesize this compound via this method, one would require a starting 2-aminodiphenylamine (B160148) with amino or nitro groups at the desired positions of the phenyl rings. The reaction has been successfully used to prepare a variety of substituted carbazoles, including chloro, methyl, cyano, and amino derivatives. researchgate.net

Another classical method is the Borsche–Drechsel cyclization . This reaction proceeds via the acid-catalyzed cyclization of cyclohexanone (B45756) arylhydrazones to form tetrahydrocarbazoles. wikipedia.orghandwiki.org The resulting tetrahydrocarbazole is then aromatized through oxidation to yield the final carbazole product. nucleos.comdrugfuture.com The synthesis of a 3,4-diamino substituted carbazole would necessitate the use of a correspondingly substituted phenylhydrazine (B124118) as the starting material. The mechanism is understood to be similar to the Fischer indole (B1671886) synthesis, involving an acid-catalyzed proton transfer followed by a heat-induced sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia (B1221849). handwiki.org

| Cyclization Reaction | Typical Precursor | Key Intermediate | General Process | Reference |

| Graebe-Ullmann Synthesis | 2-Aminodiphenylamine | 1-Arylbenzotriazole | Diazotization followed by thermal/photochemical denitrogenation and cyclization. | researchgate.netdrugfuture.comyoutube.com |

| Borsche–Drechsel Cyclization | Arylhydrazone of cyclohexanone | Tetrahydrocarbazole | Acid-catalyzed cyclization of the hydrazone, followed by oxidation. | wikipedia.orghandwiki.orgdrugfuture.com |

Modern and Sustainable Synthetic Innovations

Contemporary synthetic chemistry emphasizes efficiency, sustainability, and atom economy. In the context of this compound synthesis, this translates to the use of transition-metal catalysis and the development of one-pot or cascade reaction sequences.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) bonds, which are central to the synthesis of carbazoles and their amino derivatives.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of aryl amines from aryl halides or triflates and amines. organic-chemistry.org This reaction is highly versatile and has been applied to the synthesis of carbazole-based materials. torvergata.itacs.org For example, N2,N2,N7,N7-tetrakis(4-methoxyphenyl)-9H-carbazole-2,7-diamine, a related diamine, is synthesized by coupling bis(4-methoxyphenyl)amine with a dibromocarbazole precursor using a palladium catalyst. A similar approach could be envisioned for the 3,4-isomer, by coupling the appropriate amines with a 3,4-dihalocarbazole.

The Ullmann condensation or coupling is a copper-catalyzed reaction that also forms C-N bonds. acs.orgresearchgate.net It has been successfully employed for the N-arylation of carbazoles and the synthesis of biscarbazole alkaloids. acs.orgrsc.org Modern protocols for Ullmann-type reactions often use ligands to improve efficiency and can even be performed in aqueous media, enhancing their sustainability. researchgate.net Visible light has also been used to promote Ullmann-type C-N cross-coupling of carbazole derivatives with aryl iodides in the presence of a copper catalyst, offering a milder reaction pathway. nih.gov

This compound is a valuable monomer for the synthesis of advanced polymers with applications in organic electronics. Palladium-catalyzed polycondensation is a key technique for creating these materials. koreascience.krkoreascience.kr In these reactions, a dihalo-carbazole monomer (or a diamino-carbazole monomer) is copolymerized with another monomer, such as aniline (B41778) or a dibromo-substituted aromatic compound. koreascience.krresearchgate.net

For example, blue-emitting polymers have been synthesized through the palladium-catalyzed polycondensation of dibromo-substituted carbazole monomers with aniline. koreascience.kr Similarly, the Suzuki polycondensation, which forms carbon-carbon bonds, can be used to create carbazole-based copolymers. Catalysts with bulky, electron-rich phosphine (B1218219) ligands have been shown to be particularly effective for the polymerization of carbazole-based monomers. nih.gov The use of this compound in such AA+BB type polycondensation reactions with a suitable di-electrophilic comonomer would lead to the formation of high-performance polyamides or other conjugated polymers.

A notable development is the unexpected one-pot synthesis of a carbazole-based diamine monomer from a triphenylamine (B166846) precursor. rsc.org This process, conducted via a hydrogenation reaction, remarkably accomplishes three distinct transformations in a single pot: the reduction of nitro groups, the deprotection of a benzyl (B1604629) group, and a C-N coupling reaction to form the carbazole ring. rsc.org This discovery highlights the power of one-pot methodologies to construct complex carbazole structures from simpler starting materials.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of carbazole derivatives aims to reduce the environmental impact of chemical processes. This involves the use of environmentally benign solvents, catalysts, and energy-efficient reaction conditions.

Key green chemistry approaches applicable to the synthesis of this compound and its analogues include:

Catalyst Selection : The use of metal-free catalysts or recyclable metal catalysts is a significant green approach. nih.gov For instance, transition-metal-free methods for carbazole synthesis, such as SNAr-based "aromatic metamorphosis," avoid residual metal impurities that can be detrimental in electronic and pharmaceutical applications. kyoto-u.ac.jp Palladium-catalyzed reactions, while common, are being refined to use nanocatalysts that can be recovered and reused. researchgate.net

Solvent Choice : Traditional syntheses often employ toxic and hazardous solvents. A greener alternative is the use of ionic liquids, such as imidazolium-based ionic liquids, which can act as both a solvent and a catalyst, are recoverable, and can lead to high yields and selectivity. nih.gov Microwave-assisted synthesis can also reduce the amount of solvent needed and shorten reaction times. researchgate.net

Atom Economy : Synthetic strategies are being designed to maximize the incorporation of all starting materials into the final product, a key principle of atom economy. One-pot, multi-component reactions are particularly effective in this regard, as they can construct complex molecules like carbazoles in a single step from simple precursors, minimizing waste. nih.govresearchgate.net An example is the three-component Gewald reaction for synthesizing amino-substituted thiophene-fused carbazoles. researchgate.net

Energy Efficiency : Microwave irradiation is increasingly used as an energy-efficient heating method that can significantly reduce reaction times compared to conventional heating. researchgate.net

While specific green synthesis protocols for this compound are not extensively documented in the provided results, the principles outlined above are directly transferable. For example, a greener synthesis of a dinitrocarbazole precursor could involve nitration in a more benign solvent system, followed by a catalytic reduction using a recyclable catalyst, moving away from stoichiometric metal reductants.

Regioselective Synthesis of Carbazole Diamines and Related Isomers

Achieving regioselectivity is crucial in the synthesis of substituted carbazoles to ensure the correct placement of functional groups, which dictates the compound's properties. The synthesis of the asymmetrically substituted this compound requires precise control over the reaction conditions and reagents.

Several strategies are employed to control regioselectivity in carbazole synthesis:

Substituent-Controlled Arylation : The electronic and steric properties of substituents on the carbazole ring can direct the position of further functionalization. rsc.orgnih.gov For instance, in dual palladium-photoredox catalysis, the arylation of unsymmetrical carbazoles can be controlled to be site-selective. rsc.orgnih.gov

Catalyst and Substrate Control : The choice of catalyst and the nature of the substrate can lead to different regioisomers. In gold-catalyzed cyclizations of indole-functionalized alkynols, the oxidation state of the gold catalyst (Au(I) vs. Au(III)) and the electronic nature of the substituents on the alkynol determine the cyclization pathway, leading to different carbazole isomers. nih.govresearchgate.net

Directed Cyclization Reactions : Many carbazole syntheses rely on the cyclization of a diarylamine precursor. The regioselectivity of this cyclization can be influenced by directing groups. oregonstate.edu The Tauber carbazole synthesis and its variations, which involve the cyclization of a biphenyl (B1667301) intermediate, have been used in patented, regioselective methods to produce disubstituted carbazoles. google.comgoogle.com

Multi-step Regioselective Synthesis : A common route to amino-substituted carbazoles involves the nitration of the carbazole core followed by reduction. The regioselectivity of the initial nitration is key. While nitration of carbazole often yields the 3-nitro and 3,6-dinitro derivatives, achieving a 3,4-dinitro substitution would require specific directing groups or a different synthetic approach, possibly starting from a pre-functionalized benzene (B151609) ring. sci-hub.se A patented method for producing di-substituted carbazoles starts with substituted anilines, proceeds through an Ullmann coupling to form a biphenyl compound, and then cyclizes to the carbazole, offering high regioselectivity.

For the specific synthesis of this compound, a likely strategy would involve the construction of a diarylamine with the appropriate substitution pattern that, upon cyclization, would yield the desired 3,4-disubstituted carbazole skeleton. The amino groups could be introduced at a later stage, for example, by reduction of nitro groups.

Table 1: Comparison of Regioselective Synthesis Strategies for Carbazole Derivatives

| Strategy | Key Control Element | Advantages | Potential for this compound Synthesis |

|---|---|---|---|

| Substituent-Controlled Arylation | Steric and electronic properties of substituents | High functional group tolerance, mild conditions. nih.gov | Could be used to introduce one of the amino groups or a precursor regioselectively. |

| Catalyst-Controlled Cyclization | Catalyst (e.g., Au(I) vs. Au(III)) | Can produce different isomers from the same precursor. nih.gov | A suitable indole-alkynol precursor could potentially be cyclized to the desired carbazole skeleton. |

| Directed Cyclization | Directing groups on the precursor | High regioselectivity. oregonstate.edu | A well-designed diarylamine precursor is a promising route. |

| Multi-step Synthesis via Nitration | Nitration conditions | Well-established chemistry. sci-hub.se | Challenging to achieve 3,4-dinitration directly on carbazole. |

Purification and Isolation Protocols for Research-Grade this compound

The purification of carbazole diamines is essential to obtain research-grade material, as impurities can significantly affect their performance in applications like organic electronics. The presence of two amine groups in this compound makes it susceptible to oxidation, requiring careful handling during purification. smolecule.com

Common purification and isolation techniques include:

Column Chromatography : This is a widely used method for purifying carbazole derivatives. Silica gel is a common stationary phase, and the eluent is typically a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol). tandfonline.comajrconline.org The polarity of the solvent system is adjusted to achieve optimal separation of the desired compound from impurities. For diamine compounds, a small amount of a basic modifier like triethylamine (B128534) or ammonia may be added to the eluent to prevent tailing and improve resolution. nih.gov

Recrystallization : This is a primary method for obtaining high-purity crystalline solids. The choice of solvent is critical; the compound should be sparingly soluble at room temperature and highly soluble at elevated temperatures. Ethanol is a common recrystallization solvent for many carbazole derivatives. psu.edu For some applications, spontaneous recrystallization following liquid chromatography has been reported for a carbazole diamine derivative. acs.org

High-Performance Liquid Chromatography (HPLC) : For achieving very high purity, preparative HPLC is an effective technique. Reverse-phase columns (like C18) are often used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile. sielc.com For mass spectrometry compatibility, a volatile acid like formic acid is used as a modifier instead of phosphoric acid. sielc.com

Washing and Extraction : Liquid-liquid extraction is a standard workup procedure to remove inorganic salts and other water-soluble impurities. The crude product is dissolved in an organic solvent and washed with water or brine. ajrconline.org

A typical purification protocol for research-grade this compound would likely involve an initial purification by column chromatography to remove the bulk of the impurities, followed by recrystallization from a suitable solvent to obtain the final, high-purity product. The purity would then be confirmed by analytical techniques such as HPLC and NMR spectroscopy.

Table 2: Common Purification Techniques for Carbazole Diamines

| Technique | Principle | Typical Conditions | Advantages |

|---|---|---|---|

| Column Chromatography | Adsorption | Silica gel, Dichloromethane/Methanol or Ethyl acetate/Hexane gradients. tandfonline.comajrconline.org | Good for separating compounds with different polarities. |

| Recrystallization | Solubility Difference | Ethanol, Ethyl acetate/Hexane. ajrconline.orgpsu.edu | Yields high-purity crystalline material. |

| HPLC | Partitioning | C18 column, Acetonitrile/Water with formic acid. sielc.com | High resolution, suitable for isolating high-purity samples. |

| Extraction | Partitioning | Dichloromethane/Water. ajrconline.org | Removes inorganic impurities and water-soluble byproducts. |

Chemical Reactivity and Derivatization Pathways of 9h Carbazole 3,4 Diamine

Reactions Involving Primary Amine Functionalities

The primary amine groups at the C-3 and C-4 positions are the most reactive sites for a variety of nucleophilic substitution and condensation reactions.

The lone pairs of electrons on the nitrogen atoms of the primary amines make them strong nucleophiles, enabling them to react readily with various electrophiles.

Acylation: 9H-Carbazole-3,4-diamine can be readily acylated by reacting with acylating agents such as acid chlorides or acid anhydrides. youtube.com This reaction typically proceeds via nucleophilic acyl substitution to form stable amide linkages. Depending on the stoichiometry, either mono- or di-acylated products can be obtained, leading to the formation of N,N'-(9H-carbazole-3,4-diyl)diamides. This derivatization is crucial for modifying the compound's electronic properties and solubility.

Alkylation: The amine groups can undergo N-alkylation with alkyl halides. This reaction introduces alkyl substituents onto the nitrogen atoms. organic-chemistry.org The process can be challenging to control, as it can lead to a mixture of mono- and di-alkylated products, as well as potential over-alkylation to form secondary and tertiary amines. The use of specific catalysts and reaction conditions, such as those employed in borrowing hydrogen methodologies, can improve the selectivity of N-alkylation. organic-chemistry.org

Arylation: The introduction of aryl groups onto the amine functionalities is typically achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This methodology allows for the formation of C-N bonds between the diamine and aryl halides or triflates, yielding N,N'-diaryl-9H-carbazole-3,4-diamines. Copper-catalyzed N-arylation with aryl boronic acids has also been shown to be effective for similar aromatic amines, such as aminoindazoles. nih.gov These arylated derivatives are of significant interest in materials science due to their potential applications in organic electronics. nih.gov

| Reaction Type | Typical Reagent | General Product Structure |

|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Di-amide derivative |

| Alkylation | Methyl Iodide (CH₃I) | N,N'-Dialkyl derivative |

| Arylation | Bromobenzene (C₆H₅Br) with Pd catalyst | N,N'-Diaryl derivative |

The primary amine groups of this compound readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. tsijournals.comdergipark.org.tr The reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable hemiaminal intermediate, which then eliminates a molecule of water to yield the stable C=N double bond of the imine. wikipedia.orgmdpi.com Given the two amine groups, two equivalents of a carbonyl compound react to form a bis-Schiff base.

These reactions are typically catalyzed by acid and are often driven to completion by the removal of water. wikipedia.org The resulting carbazole-based Schiff bases are conjugated systems with applications in coordination chemistry and as precursors for other heterocyclic compounds. revistabionatura.com

| Carbonyl Reactant | Product Name |

|---|---|

| Benzaldehyde | N,N'-(1E,1'E)-(9H-carbazole-3,4-diyl)bis(1-phenylmethanimine) |

| Salicylaldehyde | 2,2'-(((1E,1'E)-(9H-carbazole-3,4-diyl)bis(methanylylidene))bis(azanylylidene))diphenol |

| Acetone | N,N'-(9H-carbazole-3,4-diyl)bis(propan-2-imine) |

As a primary aromatic amine, this compound can undergo diazotization. In this reaction, the two primary amine groups react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), to form a carbazole-3,4-bis(diazonium) salt. organic-chemistry.orgbyjus.com

The resulting diazonium groups (-N₂⁺) are highly versatile intermediates that can be replaced by a wide variety of functional groups through subsequent transformation reactions. lkouniv.ac.inbyjus.com This provides a powerful synthetic route to a broad range of 3,4-disubstituted carbazoles that are otherwise difficult to access.

Key Transformations of the Bis-Diazonium Salt:

Sandmeyer Reaction: Treatment with copper(I) salts (CuCl, CuBr, CuCN) allows for the replacement of the diazonium groups with -Cl, -Br, and -CN, respectively. lkouniv.ac.in

Schiemann Reaction: Heating the corresponding tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻) results in the introduction of fluorine (-F) atoms.

Hydrolysis: Heating the diazonium salt in an aqueous acidic solution replaces the diazonium groups with hydroxyl (-OH) groups, yielding 9H-carbazole-3,4-diol. lkouniv.ac.in

Azo Coupling: The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds, such as phenols or anilines, to form highly colored azo compounds. researchgate.netresearchgate.net

Cyclization and Annulation Reactions to Form Fused Heterocyclic Systems

The ortho-disposition of the two primary amine groups on the carbazole (B46965) framework is particularly suitable for the construction of fused five- and six-membered heterocyclic rings through cyclization and annulation reactions.

The reaction of ortho-diamines with various one-carbon electrophiles is a classical and efficient method for synthesizing fused imidazole (B134444) rings, analogous to the formation of benzimidazoles. nih.gov

Reaction with Carboxylic Acids (Phillips Condensation): Heating this compound with a carboxylic acid or its derivative (e.g., ester, acid chloride) in the presence of an acid catalyst results in cyclocondensation to form a fused imidazole ring. The product is a 2-substituted-1H-carbazolo[3,4-d]imidazole. For example, reacting with formic acid yields the unsubstituted fused imidazole, while reacting with acetic acid yields the 2-methyl derivative.

Reaction with Aldehydes: Condensation with an aldehyde first forms a Schiff base, which can then undergo oxidative cyclization in the presence of an oxidizing agent to yield the corresponding 2-substituted-1H-carbazolo[3,4-d]imidazole. researchgate.net

These fused heterocyclic systems significantly extend the π-conjugated system of the carbazole core, which is of interest for creating novel dyes, pharmaceuticals, and electronic materials.

| Reagent | Resulting Fused Ring System |

|---|---|

| Formic Acid (HCOOH) | 1H-Carbazolo[3,4-d]imidazole |

| Acetic Anhydride (B1165640) ((CH₃CO)₂O) | 2-Methyl-1H-carbazolo[3,4-d]imidazole |

| Benzaldehyde (C₆H₅CHO) followed by oxidation | 2-Phenyl-1H-carbazolo[3,4-d]imidazole |

Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers, most notably polyimides. nih.gov this compound can serve as a rigid monomer to incorporate the photophysically active carbazole unit into a polymer backbone.

The synthesis of polyimides is typically a two-step process:

Polycondensation: The diamine is reacted with an aromatic dianhydride, such as pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc). rsc.org This step forms a soluble poly(amic acid) precursor.

Imidization: The poly(amic acid) is then converted to the final polyimide through thermal or chemical cyclodehydration. nih.gov The thermal process involves heating the poly(amic acid) film or solution to high temperatures (e.g., >250 °C), while chemical imidization uses dehydrating agents like acetic anhydride and a catalyst.

The resulting polyimides containing the 9H-carbazole-3,4-diyl unit in their backbone are expected to exhibit high thermal stability, excellent mechanical properties, and interesting optoelectronic characteristics derived from the carbazole moiety. vt.edu

Electrophilic and Nucleophilic Substitution on the Carbazole Ring System

The reactivity of the this compound ring system is predominantly governed by the electron-rich nature of the carbazole core and the powerful activating effects of the two amino substituents. These factors render the molecule highly susceptible to electrophilic attack while making it generally unreactive towards nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution:

The carbazole nucleus is inherently an electron-rich aromatic system, making it prone to electrophilic aromatic substitution (EAS) reactions. wikipedia.org The introduction of two amino groups at the 3 and 4 positions dramatically enhances this reactivity. Amino groups are among the strongest activating groups for EAS, directing incoming electrophiles to the ortho and para positions relative to themselves.

In the case of this compound, the directing effects of the two amino groups are additive. The amino group at position 3 directs electrophiles to positions 2 and 4 (ortho) and 6 (para). Simultaneously, the amino group at position 4 directs electrophiles to positions 3 (ortho) and 5 (para). The confluence of these directing effects leads to a significant increase in electron density at specific positions on the carbazole ring, making them highly favored sites for electrophilic attack.

The primary positions activated for electrophilic substitution on the this compound ring are C1, C2, C5, and C6. The substitution pattern can be influenced by the nature of the electrophile and the reaction conditions. For instance, in nitration reactions of related carbazole derivatives, substitution has been observed at various positions depending on the specific substituents already present on the ring. rsc.org

| Position | Activating/Deactivating Influence | Expected Reactivity towards Electrophiles |

| C1 | Activated (para to NH of pyrrole (B145914) ring) | Highly Favorable |

| C2 | Highly Activated (ortho to 3-amino group) | Highly Favorable |

| C5 | Activated (para to 4-amino group) | Favorable |

| C6 | Activated (para to 3-amino group) | Favorable |

| C7 | Moderately Activated | Less Favorable |

| C8 | Moderately Activated | Less Favorable |

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Common electrophilic substitution reactions that this compound is expected to undergo include:

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst would likely lead to polyhalogenated products due to the high activation of the ring.

Nitration: Treatment with nitrating agents (e.g., HNO₃/H₂SO₄) is expected to proceed readily, potentially leading to the introduction of nitro groups at the activated positions. Studies on related diaminotetrazine derivatives have shown that nitration can occur on exocyclic amino groups as well. researchgate.net

Sulfonation: Reaction with fuming sulfuric acid would introduce sulfonic acid groups onto the aromatic ring.

Friedel-Crafts Alkylation and Acylation: These reactions would introduce alkyl and acyl groups, respectively, onto the carbazole nucleus, although the presence of the basic amino groups could lead to complications with the Lewis acid catalyst.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) reactions are generally disfavored on electron-rich aromatic systems like carbazole. wikipedia.org These reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) to activate the ring towards nucleophilic attack. morressier.com Since this compound possesses two strongly electron-donating amino groups, it is highly deactivated for SNAr. Therefore, direct displacement of a leaving group from the carbazole ring by a nucleophile is not a feasible derivatization pathway under normal conditions.

Metal Complexation Studies and Ligand Design with this compound

The presence of two vicinal amino groups in this compound makes it an excellent candidate for use as a bidentate ligand in coordination chemistry. Aromatic vicinal diamines are well-known chelating agents that form stable complexes with a wide range of transition metal ions. wikipedia.orgorganic-chemistry.org The two nitrogen atoms of the amino groups can coordinate to a metal center, forming a stable five-membered chelate ring.

The coordination chemistry of this compound is anticipated to be similar to that of other aromatic 1,2-diamines, such as o-phenylenediamine. These types of ligands typically form complexes with various transition metals, including but not limited to iron, cobalt, nickel, copper, and zinc. rasayanjournal.co.inrsc.org

The general reaction for the formation of a metal complex with this compound (represented as L) can be depicted as:

Mⁿ⁺ + xL → [M(L)ₓ]ⁿ⁺

where Mⁿ⁺ is a metal ion with charge n+, and x is the number of ligands coordinated to the metal center. The stoichiometry and geometry of the resulting complex will depend on the nature of the metal ion, its preferred coordination number, and the reaction conditions.

| Metal Ion | Potential Coordination Geometry | Potential Complex Stoichiometry (M:L) |

| Cu(II) | Square Planar, Tetrahedral, Octahedral | 1:1, 1:2 |

| Ni(II) | Square Planar, Tetrahedral, Octahedral | 1:1, 1:2, 1:3 |

| Co(II) | Tetrahedral, Octahedral | 1:1, 1:2, 1:3 |

| Zn(II) | Tetrahedral | 1:1, 1:2 |

| Fe(II)/Fe(III) | Octahedral | 1:2, 1:3 |

Table 2: Predicted Coordination Behavior of this compound with Various Transition Metal Ions

Furthermore, the amino groups of this compound can be readily derivatized to form Schiff base ligands. Condensation with aldehydes or ketones would yield multidentate ligands with enhanced coordination capabilities. researchgate.net Carbazole-derived Schiff base ligands have been shown to form stable and catalytically active metal complexes. nih.gov For instance, mononuclear macrocyclic ligands and their metal complexes have been synthesized from 3,4-diaminobenzophenone, a structurally related diamine. rasayanjournal.co.in

The resulting metal complexes of this compound and its derivatives are expected to exhibit interesting electronic, magnetic, and catalytic properties, making them promising candidates for applications in materials science and catalysis.

Advanced Spectroscopic and Structural Characterization of 9h Carbazole 3,4 Diamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of carbazole (B46965) derivatives. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise arrangement of atoms and their connectivity within the molecule can be determined.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of each nucleus. The chemical shifts (δ), reported in parts per million (ppm), are highly sensitive to the electronic structure surrounding the atom, allowing for the confirmation of synthesized derivatives. In carbazole derivatives, aromatic protons typically resonate in the downfield region of the ¹H NMR spectrum, while aliphatic protons, if present in substituents, appear in the upfield region. Similarly, the chemical shifts in the ¹³C NMR spectrum distinguish between aromatic, aliphatic, and carbonyl carbons, among others. For instance, the chemical shifts of aromatic carbons are generally observed in the 100-150 ppm range. researchgate.net The specific substitution pattern on the carbazole ring system significantly influences these chemical shifts.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Hypothetical 9H-Carbazole-3,4-diamine Derivative.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-1 | 7.8 - 8.2 | C-1: 110 - 115 |

| H-2 | 7.2 - 7.5 | C-2: 120 - 125 |

| N-H (Carbazole) | 8.0 - 9.0 | C-3: 140 - 145 |

| NH₂ (Amine) | 3.5 - 5.0 | C-4: 135 - 140 |

| H-5 | 7.3 - 7.6 | C-4a: 120 - 125 |

| H-6 | 7.1 - 7.4 | C-4b: 138 - 142 |

| H-7 | 7.0 - 7.3 | C-5a: 122 - 128 |

| H-8 | 7.9 - 8.3 | C-8a: 125 - 130 |

Note: These are generalized ranges and can vary based on the specific substituents and the solvent used.

Two-dimensional (2D) NMR techniques are pivotal for establishing the connectivity between atoms, which is often not possible from 1D spectra alone, especially in complex molecules.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment reveals scalar couplings between protons, typically over two to three bonds (²JHH, ³JHH). huji.ac.ilsdsu.edu Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, allowing for the tracing of proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons with the directly attached carbon atoms (¹JCH). huji.ac.ilsdsu.edu It is a powerful tool for assigning the carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), and sometimes even longer-range couplings. huji.ac.ilsdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. scribd.com

Together, these 2D NMR techniques provide a detailed map of the molecular structure of this compound derivatives.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. nih.gov High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule with high accuracy.

The fragmentation patterns observed in the mass spectrum are often characteristic of the compound's structure. For carbazole derivatives, common fragmentation pathways may involve the cleavage of substituent groups or the rupture of the carbazole ring system under electron ionization (EI) or other ionization methods. benthamopen.com The analysis of these fragmentation patterns can help to confirm the identity and structure of the synthesized derivatives. researchgate.netnih.gov

Table 2: Expected Mass Spectrometry Data for a Hypothetical Substituted this compound.

| Ion | m/z (mass-to-charge ratio) | Interpretation |

| [M]⁺ | Calculated Molecular Weight | Molecular Ion |

| [M-NH₂]⁺ | M - 16 | Loss of an amino group |

| [M-R]⁺ | M - Mass of Substituent | Loss of a substituent group |

| Carbazole core fragments | Various | Characteristic fragments of the carbazole ring |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.gov These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at specific frequencies corresponding to their vibrational modes.

FTIR and Raman spectra of this compound derivatives will exhibit characteristic absorption bands or scattering peaks for the N-H stretches of the carbazole and amine groups, C-H stretches of the aromatic rings, and C=C stretching vibrations of the aromatic system. researchgate.netjournalwjbphs.com The presence and position of bands corresponding to substituents can confirm the successful modification of the parent compound. These techniques are also valuable for monitoring the progress of a chemical reaction by observing the appearance of product-specific peaks and the disappearance of reactant peaks.

Table 3: Characteristic Vibrational Frequencies for this compound Derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Carbazole) | Stretching | 3400 - 3500 |

| N-H (Amine) | Stretching | 3300 - 3500 (often two bands) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

Electronic Absorption and Emission Spectroscopy for Investigation of Charge Transfer and Photophysical Behavior

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions and photophysical properties of molecules. For carbazole derivatives, the UV-Vis absorption spectra typically show strong absorption bands in the ultraviolet and visible regions, corresponding to π-π* and n-π* electronic transitions within the conjugated carbazole system.

The position and intensity of these absorption and emission bands are sensitive to the nature and position of substituents on the carbazole ring. Electron-donating or electron-withdrawing groups can significantly alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), leading to shifts in the absorption and emission maxima. These studies are crucial for understanding the intramolecular charge transfer (ICT) characteristics of the derivatives, which is important for applications in organic electronics. The photophysical properties of donor-acceptor-donor (D-A-D) type structures based on carbazole have been investigated for their potential use in organic light-emitting diodes (OLEDs). mdpi.com

Table 4: Representative Photophysical Data for a this compound Derivative.

| Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) |

| Hexane (B92381) | 320, 335 | 350, 365 |

| Dichloromethane | 325, 340 | 380 |

| Acetonitrile | 328, 342 | 400 |

| Dimethyl Sulfoxide | 330, 345 | 420 |

Note: The observed red-shift (bathochromic shift) in emission with increasing solvent polarity is indicative of an intramolecular charge transfer character in the excited state.

X-ray Crystallography for Solid-State Structural Conformation and Packing Arrangements

X-ray crystallography provides the most definitive structural information for crystalline solids. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional arrangement of atoms in the crystal lattice can be determined. This technique yields detailed information on bond lengths, bond angles, and torsional angles, confirming the molecular conformation in the solid state.

For this compound derivatives, X-ray crystallography can reveal the planarity of the carbazole ring system and the orientation of the substituent groups. nih.govnih.gov Furthermore, it provides insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. nih.govnih.gov These packing arrangements can significantly influence the solid-state properties of the material, including its electronic and optical characteristics.

Table 5: Illustrative Crystallographic Data for a this compound Derivative.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| β (°) | 98.76 |

| V (ų) | 1020.4 |

| Z | 4 |

Note: These values are hypothetical and will vary for different derivatives.

Theoretical and Computational Investigations of 9h Carbazole 3,4 Diamine and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the electronic structure and properties of carbazole (B46965) derivatives. jnsam.commdpi.com By solving the Schrödinger equation within the DFT framework, researchers can obtain optimized molecular geometries and analyze the distribution and energies of molecular orbitals. jnsam.com Functionals such as B3LYP are commonly used in these calculations, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), as they provide a reliable balance between accuracy and computational cost for organic molecules. jnsam.comnih.gov

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jnsam.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting ability. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. jnsam.comnih.gov For carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole core, while the LUMO distribution can vary depending on the nature and position of substituent groups. jnsam.com The introduction of diamine groups at the 3 and 4 positions of the 9H-carbazole core is expected to raise the HOMO energy level, thereby reducing the HOMO-LUMO gap and influencing the molecule's electronic and optical properties.

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT. It provides detailed information about charge distribution, charge transfer interactions between orbitals, and the stability endowed by electron delocalization. nih.govmdpi.com For instance, NBO analysis can quantify the stabilization energy associated with π→π* interactions, revealing the flow of charge within the molecule. mdpi.com

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.50 | Ionization Potential / Electron Donating Ability |

| ELUMO | -1.45 | Electron Affinity / Electron Accepting Ability |

| Energy Gap (ΔE) | 4.05 | Chemical Reactivity / Excitation Energy |

| Chemical Potential (µ) | -3.475 | Tendency of Electrons to Escape |

| Hardness (η) | 2.025 | Resistance to Charge Transfer |

| Softness (S) | 0.247 | Polarizability |

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR) for Validation with Experimental Data

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules like 9H-Carbazole-3,4-diamine. These theoretical predictions serve as a powerful tool for validating experimental data and understanding the relationship between molecular structure and spectroscopic properties. nih.govdergipark.org.tr

UV-Vis Spectroscopy: The electronic absorption spectra of carbazole derivatives can be simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov These calculations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov The results help assign the observed electronic transitions, such as π→π* transitions within the aromatic system, and understand how substituents influence the optical properties. dergipark.org.tr

Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. dergipark.org.tr The resulting theoretical IR spectrum, which shows characteristic peaks for different functional groups (e.g., N-H stretching for the amine and carbazole N-H groups, C-N stretching), can be compared with experimental FT-IR spectra. This comparison aids in the structural confirmation of the synthesized compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of organic molecules. nih.gov Theoretical chemical shifts are calculated relative to a standard (e.g., tetramethylsilane) and then correlated with experimental values. This process is crucial for assigning specific signals in the experimental NMR spectrum to particular atoms in the molecule, providing unambiguous structural elucidation. dergipark.org.trresearchgate.net A good linear correlation between the experimental and theoretical results confirms the accuracy of the computational model and the assigned structure. researchgate.net

| Spectroscopic Technique | Parameter | Predicted Value (Theoretical) | Observed Value (Experimental) |

|---|---|---|---|

| UV-Vis (in THF) | λmax (nm) | 345 | 350 |

| IR (cm-1) | N-H Stretch | 3410 | 3405 |

| ¹³C NMR (ppm) | C3 Chemical Shift | 125.8 | 126.1 |

| ¹H NMR (ppm) | N-H Chemical Shift | 8.15 | 8.20 |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including the synthesis of carbazole derivatives. researchgate.netnih.gov By mapping the potential energy surface of a reaction, DFT calculations can identify the structures of reactants, intermediates, transition states, and products. nih.gov

This analysis is crucial for understanding the feasibility and selectivity of a reaction pathway. nih.gov For instance, in metal-catalyzed reactions used for carbazole synthesis, computational studies can model the entire catalytic cycle, including steps like oxidative addition, migratory insertion, and reductive elimination. chim.it The energy barriers associated with each transition state are calculated, allowing researchers to determine the rate-limiting step of the reaction. dntb.gov.ua

Furthermore, these studies can explain the regioselectivity observed in the functionalization of the carbazole ring. By comparing the activation energies for reactions at different positions (e.g., C1 vs. C3), one can predict the most likely site of substitution. This predictive power is instrumental in designing more efficient and selective synthetic routes for compounds like this compound. nih.gov Frequency calculations are performed on the optimized geometries to confirm that reactants and products are energy minima (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency). nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations are particularly useful for conformational analysis of flexible molecules and for studying intermolecular interactions in a condensed phase, such as in solution or in a solid-state crystal. mdpi.com

For a molecule like this compound, which has rotatable amine groups, MD simulations can explore the conformational landscape by simulating the movement of every atom according to the laws of classical mechanics. nih.gov This allows for the determination of the most stable conformers and the energy barriers between them. mdpi.com

In the context of material science, MD simulations are used to model how molecules pack in a crystal or aggregate in a solution. These simulations reveal the nature and strength of intermolecular interactions, such as hydrogen bonding between the amine groups and π-π stacking of the carbazole rings. nih.gov Understanding these interactions is critical as they govern the bulk properties of the material, including its morphology, thermal stability, and charge transport characteristics. The simulations can provide data on parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of molecular complexes. nih.gov

Quantum Chemical Studies on Charge Transport Properties and Energy Level Alignment

Carbazole derivatives are extensively used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net Quantum chemical studies are essential for predicting and understanding the charge transport properties of these materials. mdpi.com

Two key parameters govern charge transport in organic semiconductors: the reorganization energy (λ) and the electronic coupling (transfer integral, V). The reorganization energy is the energy required for a molecule's geometry to relax after gaining or losing an electron. A lower reorganization energy facilitates faster charge transport. Quantum chemical calculations can accurately predict both the internal reorganization energy and the transfer integrals for hole (hole mobility) and electron (electron mobility) transport. mdpi.com

Energy level alignment is another critical factor for device performance. nih.gov This refers to the relative positions of the HOMO and LUMO levels of the carbazole material with respect to the work functions of the electrodes and the energy levels of adjacent layers in a device. nih.gov Quantum chemical calculations can predict the ionization potential (related to HOMO) and electron affinity (related to LUMO) of this compound. This information is crucial for designing efficient devices by ensuring that the energy levels are properly aligned to facilitate charge injection and minimize energy barriers at the interfaces. nih.gov

| Parameter | Typical Calculated Value | Relevance to Charge Transport |

|---|---|---|

| Hole Reorganization Energy (λh) | 0.25 eV | Lower values favor efficient hole transport |

| Electron Reorganization Energy (λe) | 0.35 eV | Lower values favor efficient electron transport |

| Hole Transfer Integral (Vh) | 85 meV | Higher values indicate strong electronic coupling for hole transport |

| Electron Transfer Integral (Ve) | 40 meV | Higher values indicate strong electronic coupling for electron transport |

| Ionization Potential (IP) | 5.6 eV | Energy to remove an electron; relates to HOMO and hole injection |

| Electron Affinity (EA) | 1.5 eV | Energy released when an electron is added; relates to LUMO and electron injection |

Electrochemical Properties and Redox Characteristics of 9h Carbazole 3,4 Diamine in Advanced Materials

Cyclic Voltammetry and Chronoamperometry Studies of Redox Potentials

Cyclic voltammetry (CV) is a primary technique used to investigate the redox properties of carbazole (B46965) derivatives. epstem.netresearchgate.net It provides crucial information about oxidation and reduction potentials, which correspond to the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, respectively. epstem.net For carbazole and its N-substituted derivatives, CV scans typically show an initial oxidation peak corresponding to the formation of a radical cation. sci-hub.seresearchgate.net This process can be reversible or irreversible depending on the stability of the radical cation and the experimental conditions.

The oxidation potential of the carbazole moiety is highly sensitive to the nature and position of substituents. Electron-donating groups, such as the amino groups in 9H-Carbazole-3,4-diamine, are expected to lower the oxidation potential, making the compound easier to oxidize compared to unsubstituted carbazole. Conversely, electron-withdrawing groups increase the oxidation potential. iieta.org

Studies on various carbazole derivatives reveal a range of oxidation potentials. For instance, the parent carbazole molecule undergoes oxidation at approximately +1.2 V versus a Saturated Calomel Electrode (SCE). researchgate.net The introduction of substituents can shift this value significantly. In a study of carbazole chromophore derivatives, a single reversible oxidative peak was observed, indicative of a two-sequential electron transfer (EE scheme). iieta.orgiieta.org

Chronoamperometry, which measures current as a function of time at a fixed potential, is often used to study the kinetics of electropolymerization of carbazole monomers. The shape of the current-time transient can provide insights into the nucleation and growth mechanism of the resulting polymer film.

Table 1: Redox Potentials of Selected Carbazole Derivatives

Note: The table presents data for representative carbazole derivatives to illustrate the range of observed redox potentials. Specific values for this compound are not available in the cited literature.

Mechanisms of Electrochemical Oxidation and Reduction Processes

The electrochemical oxidation of carbazole and its derivatives has been extensively studied. sci-hub.se The generally accepted mechanism begins with a one-electron transfer from the carbazole molecule at the electrode surface to form a radical cation. mdpi.com For carbazole and its 3,6-unsubstituted derivatives, this highly reactive intermediate can undergo coupling reactions. researchgate.net

The primary pathway for this coupling is a radical-radical dimerization, predominantly occurring between the C-3 and C-6 positions of two radical cations, which are the sites of highest spin density. sci-hub.seresearchgate.net This is followed by the loss of two protons to re-aromatize the system, forming a 3,3'-bicarbazyl dimer. sci-hub.se This dimer is typically more easily oxidized than the parent monomer, leading to further oxidation and subsequent chain growth, resulting in the formation of a conductive polycarbazole film on the electrode surface. mdpi.com This process is known as electropolymerization.

In some cases, particularly for the parent carbazole, N-N coupling to form 9,9'-bicarbazyl can occur as a minor pathway. sci-hub.se However, for N-substituted carbazoles, this pathway is blocked. If the C-3 and C-6 positions are also blocked by substituents, the radical cation can be very stable, leading to a reversible one-electron oxidation process without subsequent polymerization. researchgate.net For this compound, the presence of amino groups would likely facilitate oxidation, and the unsubstituted C-6 and C-8 positions could potentially serve as sites for oxidative coupling.

The reduction of carbazole derivatives is less commonly studied as it occurs at more negative potentials. The process typically involves the acceptance of an electron to form a radical anion. For derivatives with electron-accepting groups, this process is more accessible. iieta.orgiieta.org The subsequent reactions of the radical anion depend on its stability and the reaction conditions.

Role of Electrochemical Properties in Charge Injection and Transport in Organic Electronic Devices

The electrochemical properties of carbazole derivatives are intrinsically linked to their function in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. nih.gov The electron-rich character and high hole mobility of carbazoles make them excellent hole-transporting materials (HTMs). iieta.orgnih.gov

The oxidation potential, determined by cyclic voltammetry, is a direct measure of the HOMO energy level of the material. epstem.net For efficient hole injection from the anode (like Indium Tin Oxide, ITO) into the hole-transport layer (HTL) of a device, the HOMO level of the HTM should be well-aligned with the work function of the anode. A lower oxidation potential (i.e., a higher HOMO level) generally facilitates this injection process. The diamino substitution in this compound is expected to raise the HOMO level, potentially making it a suitable candidate for an HTL.

Charge transport in these materials occurs via a "hopping" mechanism, where a charge (in this case, a positive polaron or radical cation) moves from one molecule to the next. mdpi.com The stability of the oxidized state (the radical cation) and the electronic coupling between adjacent molecules are critical for efficient charge transport. The ability of the carbazole moiety to form a stable radical cation is a key reason for its widespread use in HTMs. mdpi.com

Furthermore, in OLEDs, achieving a balance between hole and electron injection and transport is crucial for high efficiency. mdpi.com By tuning the electrochemical properties (and thus the energy levels) of the carbazole-based HTM through chemical modification, the charge balance within the device can be optimized, ensuring that electron-hole recombination occurs efficiently in the emissive layer. mdpi.com

Table 2: Relationship between Electrochemical Properties and Charge Transport

Electrochromic Behavior of Carbazole-Based Polymeric Materials

Electrochromism is the phenomenon where a material undergoes a reversible change in color upon the application of an electrical potential. mdpi.com Polymers derived from carbazole are well-known for their excellent electrochromic properties, including high stability, good optical contrast, and fast switching times. rsc.orgnih.gov

The electrochromic behavior stems directly from the redox processes of the polymer backbone. In its neutral (reduced) state, a polycarbazole film is often transparent or pale yellow. rsc.orgrsc.org Upon electrochemical oxidation, polarons (radical cations) and bipolarons (dications) are formed along the conjugated polymer chain. These new electronic states create new energy levels within the band gap of the polymer, allowing for the absorption of lower-energy visible light. This results in a distinct color change, typically to green or blue. mdpi.comrsc.org The process is reversible; when the potential is removed or reversed, the polymer returns to its neutral, transparent state.

A study on unexpected carbazole-based diamine monomers (E-Cz and K-Cz) demonstrated the synthesis of related polyamides. rsc.org These polymers exhibited electrochromic behavior. For instance, a polyamide derived from a hydroxyl-functionalized carbazole diamine showed improved electrochromic performance, including lower driving potentials and faster switching times when incorporated into a hybrid film with a metal oxide. rsc.org This highlights the potential of polymers derived from this compound for applications in smart windows, displays, and other electrochromic devices. mdpi.com

Table 3: Electrochromic Transitions of Representative Polycarbazole Systems

Applications of 9h Carbazole 3,4 Diamine and Its Derivatives in Functional Materials

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Carbazole (B46965) derivatives are cornerstone materials in the field of organic electronics, including OLEDs and OPVs. researchgate.net Their utility stems from their high hole mobility, thermal stability, and tunable energy levels, which are critical for efficient device operation. nih.gov The diamino functionality can be leveraged to create materials with tailored charge transport and emissive properties.

The strong electron-donating nature of the carbazole unit makes its derivatives exceptionally suited for use as hole-transporting materials (HTMs). mdpi.comnih.gov They facilitate the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer in an OLED. mdpi.com By conjugating the carbazole core with other aromatic moieties like triphenylamine (B166846), researchers have synthesized novel HTMs with high glass transition temperatures (Tg > 148 °C), leading to enhanced thermal and morphological stability in devices. mdpi.com This stability is crucial for preventing the crystallization of thin films and ensuring the longevity of OLEDs. mdpi.com

In perovskite solar cells, a class of OPVs, carbazole-based HTMs have been designed as a promising alternative to the commonly used but expensive spiro-OMeTAD. nih.govnih.gov Novel HTMs derived from units like 3,6-dibromo-9-ethyl-9H-carbazole have demonstrated the ability to facilitate efficient hole extraction, leading to solar cells with power conversion efficiencies approaching 18%. nih.govacs.org

While carbazole is predominantly known for hole transport, molecular engineering can also produce carbazole-based electron-transporting materials (ETMs). nih.gov By incorporating strong electron-accepting groups (like oxadiazole and cyano moieties) onto the carbazole donor core, A–D–A′ (Acceptor-Donor-Acceptor) type molecules can be created. These materials exhibit efficient electron transport channels and have been used to achieve high external quantum efficiencies (EQE) of over 20% in green phosphorescent OLEDs.

| Compound Type | Application | Key Properties | Device Performance Metric |

|---|---|---|---|

| 4-(9H-carbazol-9-yl)triphenylamine derivatives | HTM in OLEDs | High Tg (148-165 °C), good thermal stability | Significantly enhanced current, power, and external quantum efficiencies compared to reference device mdpi.com |

| Isomeric Carbazole-Terminated Twin Molecules | HTM in Perovskite Solar Cells | Suitable ionization energies for efficient hole injection | Power Conversion Efficiency (PCE) up to ~18% nih.govacs.org |

| A–D–A′ type Cyano-Carbazole-Oxadiazole derivatives (3CNCzOXD, 4CNCzOXD) | ETM in OLEDs | High electron current (3-5 orders of magnitude higher than TPBI) | Max. EQE > 20% in green PhOLEDs |

Carbazole derivatives are widely employed as host materials in phosphorescent OLEDs (PhOLEDs), where they form a matrix for triplet-emitting guest molecules. nih.gov A critical requirement for a host material is that its triplet energy level must be higher than that of the phosphorescent dopant to ensure efficient energy transfer and prevent back-energy transfer. nih.govmdpi.com Carbazole and its derivatives, such as those combined with dibenzofuran, possess high triplet energies (often > 2.95 eV), making them ideal hosts for blue phosphorescent emitters. mdpi.com

Furthermore, by designing bipolar molecules that combine the hole-transporting carbazole unit with an electron-transporting moiety (such as imidazole (B134444) or oxadiazole), host materials with balanced charge carrier transport can be achieved. nih.gov This balance is crucial for confining charge recombination within the emissive layer, thereby maximizing device efficiency. For instance, pyridinyl-carbazole based hosts have been used in blue PhOLEDs to achieve high external quantum efficiencies of 10.3% and power efficiencies of 24.9 lm/W. nih.gov

In addition to serving as hosts, carbazole derivatives can function as the primary light-emitting materials. Donor-acceptor molecules, where a carbazole donor is linked via a π-bridge to an acceptor like imidazole, have been synthesized as deep-blue emitters. nih.gov Non-doped OLEDs using these materials have achieved high luminance and efficiencies, with CIE coordinates demonstrating deep-blue emission. nih.gov Fused-ring carbazole systems are particularly appealing as emitters due to their extended π-conjugation, which leads to high photoluminescence quantum yields and tunable emission colors.

| Compound | Role | Emitter Dopant | Max. EQE (%) | Power Efficiency (lm/W) | Emission Color |

|---|---|---|---|---|---|

| Pyridinyl-Carbazole Derivative (H2) | Host | FIrpic | 10.3 | 24.9 | Blue nih.gov |

| Pyridinyl-Carbazole Derivative (H2) | Host | Ir(ppy)3 | 9.4 | 34.1 | Green nih.gov |

| 26CzDBF:mSiTrz (Mixed Host) | Host | Ir(cb)3 | 22.9 | - | Deep-Blue (0.14, 0.16) mdpi.com |

| BCzB-PIM | Emitter (Non-doped) | N/A | 4.43 | - | Deep-Blue (0.159, 0.080) nih.gov |

| Cz⁹SB | Emitter (Non-doped) | N/A | 4.72 | - | Blue researchgate.net |

The performance of functional materials derived from 9H-carbazole is profoundly influenced by their molecular structure. The position of substituents on the carbazole ring plays a critical role in determining the material's electronic properties and, consequently, device efficiency and stability.

For instance, studies on carbazole-dibenzofuran host materials have shown that modifying the substitution position of the carbazole units (e.g., 2,8- vs. 2,6- vs. 4,6-positions) significantly alters hole transport properties and device lifetime. mdpi.com Asymmetric substitution (2,6-) can lead to a 75% extension in the lifetime of deep-blue PhOLEDs compared to symmetric substitution (2,8-). mdpi.com The steric hindrance and electronic effects of substituents also impact performance. Bulky groups like triphenylsilyl or diphenylphosphoryl on the carbazole core can prevent intermolecular aggregation, which is a common cause of efficiency loss.

Fluorescent and Colorimetric Sensors for Analytical Applications

The inherent fluorescence of the carbazole moiety makes it an excellent scaffold for building chemosensors. clockss.org By attaching specific receptor units that can selectively bind to target analytes (ions or molecules), the photophysical properties of the carbazole fluorophore can be modulated, resulting in a detectable signal.

The core principle in designing carbazole-based sensors is to couple a recognition event with a change in the carbazole's fluorescence or absorption spectrum. clockss.orgchemrxiv.org This is typically achieved by creating a system composed of three parts: a signaling unit (the carbazole fluorophore), a binding site (the receptor), and often a spacer.

For detecting metal ions like Cu²⁺, a common strategy is to link the carbazole fluorophore to a chelating agent that acts as the binding site. clockss.org For example, attaching a di-2-picolylamine (DPA) group to the carbazole core creates a sensor that can selectively bind to Cu²⁺ ions. clockss.org For anion sensing, the design focuses on incorporating hydrogen-bond donor groups. chemrxiv.orgbeilstein-journals.org 1,8-diaminocarbazole is an attractive building block as it provides a rigid scaffold with a built-in carbazole NH group and allows for the introduction of other hydrogen-bond donors (like amides or ureas) that can pre-organize to form a binding cavity for anions such as carboxylates or phosphates. chemrxiv.orgbeilstein-journals.org

Selectivity is tuned by tailoring the size, shape, and electronic properties of the binding cavity to match the target analyte. Furthermore, introducing strongly electron-withdrawing groups (e.g., nitro or cyano) onto the carbazole ring can enhance the acidity of the hydrogen-bond donors, leading to stronger binding affinities for anions. chemrxiv.org

Carbazole-based sensors operate through various mechanisms, most commonly photoinduced electron transfer (PET) and intramolecular charge transfer (ICT). In a PET sensor, the receptor unit can quench the carbazole's fluorescence in its free state. Upon binding to the target analyte, the PET process is inhibited, leading to a "turn-on" fluorescence response.

Conversely, many carbazole sensors for metal ions operate via a "turn-off" mechanism. For instance, a sensor constructed from 9-ethyl-9H-carbazole and bis(pyridin-2-ylmethyl)amine shows strong fluorescence in its free state. clockss.org Upon forming a 1:1 complex with Cu²⁺, the fluorescence is quenched. clockss.org This quenching is a common response for paramagnetic ions like Cu²⁺.

For colorimetric sensing, the binding event must cause a significant shift in the molecule's absorption spectrum into the visible range. This can be achieved by using carbazole derivatives with strong ICT character. chemrxiv.org For example, substituting a 1,8-diamidocarbazole receptor with two nitro groups shifts its absorption spectrum, making it colored. chemrxiv.org When this sensor interacts with basic anions, deprotonation occurs, leading to a distinct and observable color change. chemrxiv.org Some sensors can exhibit both fluorometric and colorimetric responses, providing dual channels for detection. researchgate.net

| Sensor Structure | Target Analyte | Sensing Mechanism | Response Type | Detection Limit |

|---|---|---|---|---|

| 9-ethyl-N,N-bis(pyridin-2-ylmethyl)-9H-carbazol-3-amine | Cu²⁺ | Complexation-induced quenching | Fluorescence "turn-off" clockss.org | Not specified |

| 3,6-dinitro-1,8-diamidocarbazole | Basic Anions (e.g., F⁻, AcO⁻) | Deprotonation | Colorimetric change chemrxiv.org | Not specified |

| PCBW (Carbazole-Schiff base derivative) | Cu²⁺ | Intramolecular Charge Transfer (ICT) | Fluorescence "turn-off" and Colorimetric (colorless to yellow) researchgate.net | 1.19 x 10⁻⁸ mol L⁻¹ researchgate.net |

Polymer Chemistry and High-Performance Polymeric Materials

The rigid, planar, and electron-rich nature of the carbazole ring system makes it an exceptional component for high-performance polymers. When functionalized with diamine groups, as in 9H-Carbazole-3,4-diamine, it becomes a key monomer for synthesizing polymers with enhanced thermal stability and desirable optoelectronic properties.

This compound serves as a versatile monomer in polycondensation reactions to produce a range of high-performance polymers.

Polyimides (PIs): Aromatic polyimides are synthesized from carbazole-based diamines through a conventional two-step method. This process involves a polyaddition reaction with various aromatic tetracarboxylic acid dianhydrides, followed by chemical or thermal cyclodehydration to form the final polyimide. researchgate.net The introduction of the carbazole unit into the polyimide backbone can lead to photoactive and heat-resistant materials with improved solubility in common organic solvents. researchgate.net The resulting polymers often exhibit excellent thermal stability and are of interest for advanced technologies. researchgate.net

Polyamides (PAs): Carbazole-containing diamines are reacted with dicarboxylic acids or their derivatives (diacid chlorides) to form polyamides. researchgate.netscielo.br Techniques such as low-temperature solution polycondensation and direct phosphorylation are employed for this synthesis. researchgate.netscielo.br Polyamides derived from carbazole diamines have been investigated for their electrochromic performance and can exhibit good solubility and thermal stability. researchgate.net A modern, more sustainable approach involves the catalytic dehydrogenation of diols and diamines using ruthenium pincer complexes, which offers a cleaner process with high atomic economy. nih.gov

Polyureas (PUs): The synthesis of polyureas has traditionally relied on the use of toxic diisocyanates. However, recent advancements have enabled safer and more sustainable routes using diamines. One innovative method is the direct dehydrogenative coupling of diamines and methanol, catalyzed by ruthenium pincer complexes. st-andrews.ac.uknih.gov This approach replaces hazardous reagents with renewable and less toxic alternatives. nih.gov Another phosgene-free method involves the direct reaction of diamines with carbon dioxide, which acts as a green carbonyl source to produce highly crystalline polyureas with strong intermolecular hydrogen bonds. researchgate.net

Table 1: Synthesis Methods for Polymers from Carbazole-based Diamines

| Polymer Type | Co-reactant | Synthesis Method | Key Features of Method |

|---|---|---|---|

| Polyimide | Aromatic Dianhydride | Two-step polycondensation | Forms a polyamic acid intermediate, followed by imidization. researchgate.net |

| Polyamide | Dicarboxylic Acid / Diacid Chloride | Phosphorylation / Solution Polycondensation | Allows for synthesis under milder conditions. researchgate.netscielo.br |

| Polyamide | Diol | Catalytic Dehydrogenation | High atomic economy; avoids stoichiometric activators. nih.gov |

| Polyurea | Methanol | Dehydrogenative Coupling (Ru catalyst) | Avoids toxic diisocyanates; uses renewable feedstock. nih.gov |

The incorporation of the 9H-carbazole unit into polymer backbones imparts exceptional thermal and electronic properties.

Thermal Stability: Carbazole-containing polymers, particularly polyimides, are renowned for their outstanding thermal stability. researchgate.netnasa.gov The rigid aromatic and heterocyclic structures contribute to high glass transition temperatures (Tg) and decomposition temperatures. researchgate.netresearchgate.net Thermogravimetric analysis (TGA) of these polymers often shows temperatures for 10% weight loss well above 475 °C, indicating their suitability for high-temperature applications. researchgate.net

Optoelectronic Activity: The carbazole moiety is a well-known hole-transporting unit with a π-conjugated system, making its polymers highly valuable for optoelectronic applications. researchgate.netacs.orgmdpi.com These polymers are studied for their use in organic light-emitting diodes (OLEDs), photovoltaics, and sensors. nih.gov The electron-donating ability and photoconductivity of the carbazole core are central to these properties. researchgate.net Derivatives can be designed to exhibit electrochromism, where the material changes color upon redox processes, or fluorescence resonance energy transfer (FRET), which is useful in sensing and light-emitting devices. mdpi.com

Table 2: Properties of High-Performance Carbazole-based Polymers

| Polymer Type | Property | Typical Values/Observations | Reference |

|---|---|---|---|

| Polyimide | Glass Transition Temperature (Tg) | 277–336 °C | researchgate.net |

| Polyimide | Decomposition Temperature (TGA, 10% loss) | > 493 °C | researchgate.net |

| Polyamide | Electrochromic Behavior | Lower driving potential, shorter switching times in hybrid films. | |

| Copolymer | Optical Property | Exhibits Fluorescence Resonance Energy Transfer (FRET). | mdpi.com |

Catalysis and Organocatalysis

The diamine functionality, particularly in an ortho configuration as found in this compound, presents opportunities for its use in both metal-based catalysis and organocatalysis.

Diamine-based ligands are crucial in transition metal catalysis, significantly enhancing the efficiency and scope of cross-coupling reactions. They have been particularly effective in copper-catalyzed reactions for forming carbon-heteroatom bonds under mild conditions. nih.gov While specific studies on this compound as a ligand are not extensively documented, its structure is highly promising. The two adjacent amino groups can act as a bidentate "pincer" ligand, chelating to a metal center. This chelation can stabilize the metal complex, modulate its reactivity, and influence the stereochemical outcome of the reaction. Carbazole derivatives have been successfully used to create tridentate ligands for cobalt, which were effective in promoting heteroannulation reactions. researchgate.net The rigid backbone of the carbazole unit in this compound would provide steric definition around the metal center, making it a promising candidate for developing novel catalysts for a variety of transformations, including C-N, C-O, and C-C bond-forming reactions.

Chiral 1,2-diamines are widely used as organocatalysts, often in asymmetric synthesis. ua.es The catalytic cycle typically involves the cooperative action of the two amine groups. For instance, in reactions involving ketones, the primary amine can form an enamine intermediate, which acts as the nucleophile, while the adjacent tertiary or protonated secondary amine group can interact with the electrophile, guiding its approach and controlling stereoselectivity. nii.ac.jp 1,3-Diamine derivatives have also been designed for asymmetric Mannich reactions, where the primary and tertiary amines act in concert. nii.ac.jp

Given this precedent, this compound, with its vicinal primary amine groups, could function as a precursor to chiral organocatalysts. After selective modification of one amine group, the resulting molecule could facilitate asymmetric transformations such as aldol or Mannich reactions. The rigid carbazole framework would provide a well-defined chiral environment, potentially leading to high levels of enantioselectivity.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The 9H-carbazole structure is an excellent building block for creating ordered supramolecular assemblies. nih.gov This is due to several key features:

π-π Stacking: The planar, aromatic carbazole ring promotes strong π-π stacking interactions, leading to the formation of columnar or lamellar structures.